molecular formula C20H44N2O B14507740 1-[(3-Aminopropyl)amino]heptadecan-2-OL CAS No. 62745-94-2

1-[(3-Aminopropyl)amino]heptadecan-2-OL

Cat. No.: B14507740
CAS No.: 62745-94-2
M. Wt: 328.6 g/mol
InChI Key: BZHXRUMBMYRXFF-UHFFFAOYSA-N
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Description

1-[(3-Aminopropyl)amino]heptadecan-2-OL is a chemical compound with the molecular formula C20H44N2O. It consists of 44 hydrogen atoms, 20 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom . This compound is notable for its structure, which includes an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-[(3-Aminopropyl)amino]heptadecan-2-OL involves several steps, typically starting with the preparation of the heptadecan-2-OL backbone. The amino groups are then introduced through a series of reactions involving reagents such as amines and catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like continuous flow reactors and high-pressure conditions .

Chemical Reactions Analysis

1-[(3-Aminopropyl)amino]heptadecan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. .

Scientific Research Applications

1-[(3-Aminopropyl)amino]heptadecan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing into its potential therapeutic uses, such as in drug delivery systems or as a precursor to pharmaceuticals.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-[(3-Aminopropyl)amino]heptadecan-2-OL involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The hydroxyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in biological systems .

Comparison with Similar Compounds

1-[(3-Aminopropyl)amino]heptadecan-2-OL can be compared with other similar compounds, such as:

This compound’s unique combination of amino and hydroxyl groups makes it particularly useful in a variety of applications, setting it apart from other similar molecules.

Properties

CAS No.

62745-94-2

Molecular Formula

C20H44N2O

Molecular Weight

328.6 g/mol

IUPAC Name

1-(3-aminopropylamino)heptadecan-2-ol

InChI

InChI=1S/C20H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20(23)19-22-18-15-17-21/h20,22-23H,2-19,21H2,1H3

InChI Key

BZHXRUMBMYRXFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(CNCCCN)O

Origin of Product

United States

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